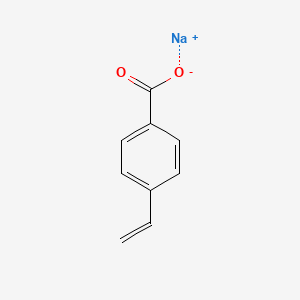

Sodium 4-vinylbenzoate

Description

BenchChem offers high-quality Sodium 4-vinylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-vinylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7NaO2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

sodium;4-ethenylbenzoate |

InChI |

InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |

InChI Key |

ZPAICLPTNKAJHB-UHFFFAOYSA-M |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of Sodium 4-vinylbenzoate

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-vinylbenzoate

Authored by a Senior Application Scientist

Abstract

Sodium 4-vinylbenzoate (NaVBA) is a functionalized styrenic monomer that serves as a critical building block in the synthesis of advanced polymers and functional materials. Its unique bifunctional nature, possessing both a polymerizable vinyl group and an ionizable carboxylate group, makes it indispensable for creating materials with tailored properties such as pH-responsiveness, hydrophilicity, and ionic conductivity. This guide provides a comprehensive examination of the core , offering field-proven insights into its characterization and application. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, practical understanding of this versatile monomer.

Core Molecular and Physical Properties

Sodium 4-vinylbenzoate is the sodium salt of 4-vinylbenzoic acid. The neutralization of the carboxylic acid group with sodium hydroxide dramatically enhances its solubility in aqueous media while preserving the reactive vinyl moiety for polymerization.[1] This transformation is fundamental to its utility in aqueous polymerization systems, such as emulsion or solution polymerization.

The parent acid, 4-vinylbenzoic acid, is a crystalline solid with a melting point of 142-144 °C and limited water solubility, highlighting the profound impact of salt formation on the compound's physical behavior.[1][2][3]

Data Presentation: Key Physicochemical Properties

The essential properties of Sodium 4-vinylbenzoate and its parent acid are summarized below for direct comparison.

| Property | Sodium 4-vinylbenzoate | 4-Vinylbenzoic Acid (Parent Acid) | Source(s) |

| IUPAC Name | sodium 4-ethenylbenzoate | 4-ethenylbenzoic acid | [4][5] |

| Synonyms | Sodium p-vinylbenzoate, NaVBA | p-Carboxystyrene, PVBA | [4][6][7] |

| CAS Number | 77124-40-4 | 1075-49-6 | [4][8] |

| Molecular Formula | C₉H₇NaO₂ | C₉H₈O₂ | [1][4] |

| Molecular Weight | 170.14 g/mol | 148.16 g/mol | [1][4][5] |

| Appearance | Typically a white to off-white solid | Almost white to beige crystalline powder | [2][3] |

| Melting Point | Not widely reported | 142-144 °C | [1][2] |

| Solubility | High solubility in polar solvents (e.g., water) | Low solubility in water; soluble in methanol, dichloromethane | [1][2][3][7] |

| pKa (of conjugate acid) | 4.24 (Predicted) | 4.24 (Predicted) | [2][3][9] |

| Canonical SMILES | C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] | C=CC1=CC=C(C=C1)C(=O)O | [1][7] |

Spectroscopic and Chemical Profile

Chemical Reactivity and Stability

The reactivity of Sodium 4-vinylbenzoate is dominated by its vinyl group. It readily participates in polymerization reactions, and its styrenic nature allows it to be polymerized via radical, anionic, or cationic mechanisms. This makes it highly versatile for incorporation into a wide range of polymer backbones. It is a key monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polyelectrolytes and block copolymers.[1]

Storage and Handling: The parent acid is noted to be light-sensitive and should be stored in a cool, dry place.[2] For the sodium salt, storage at low temperatures (e.g., -20°C) is also recommended to prevent premature polymerization of the vinyl group, especially for long-term storage.

Spectroscopic Fingerprints

Spectroscopic analysis is essential for confirming the identity and purity of NaVBA.

-

¹H NMR Spectroscopy: Confirms the presence of the vinyl group (typically with signals between 5-7 ppm) and the aromatic protons on the benzene ring (around 7-8 ppm). The integration of these signals provides a quantitative measure of the molecule's integrity.

-

Infrared (IR) Spectroscopy: Key vibrational bands include the C=C stretch of the vinyl group (~1630 cm⁻¹) and the strong asymmetric and symmetric stretches of the carboxylate group (COO⁻), typically found in the 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹ regions, respectively. The absence of the broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid confirms the salt formation.

-

UV-Vis Spectroscopy: The conjugated system of the benzene ring and the vinyl group gives rise to a characteristic UV absorbance. This property is useful for quantitative analysis, such as determining concentration in solution using the Beer-Lambert law.

Experimental Protocols for Core Property Determination

The following protocols are foundational for characterizing Sodium 4-vinylbenzoate and similar functional monomers. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

Principle: This equilibrium-based method determines the saturation concentration of a compound in a solvent at a specific temperature. It is the gold standard for solubility measurement due to its directness and reliability.

Methodology:

-

Preparation: Add an excess amount of Sodium 4-vinylbenzoate to a known volume of deionized water in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours). This duration is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, which would falsely elevate the measured concentration, the supernatant must be clarified. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is the most robust method.[10]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze its concentration using a validated analytical technique like UV-Vis spectrophotometry or HPLC.[10] A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Diagram: Solubility Determination Workflow

Caption: Logical workflow for determining pKa via potentiometric titration.

Protocol 3: Characterization by UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of ultraviolet or visible light by a sample. It is commonly used for quantitative analysis and for obtaining information about conjugated electronic systems.

Methodology:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 15 minutes. [11]Select the desired wavelength range for scanning (e.g., 200-400 nm for NaVBA).

-

Blanking/Baseline Correction: Fill a quartz cuvette (glass absorbs UV light) with the solvent that will be used for the sample (e.g., deionized water). Place it in the spectrophotometer and perform a baseline or "zero" correction. [12][13]This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

-

Sample Preparation: Prepare a dilute solution of Sodium 4-vinylbenzoate in the same solvent used for the blank. The concentration should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Measurement: Rinse the sample cuvette with the prepared solution, then fill it and place it in the instrument. Initiate the scan. [11]5. Data Interpretation: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) is a characteristic property of the compound's chromophore. The absorbance value at λ_max can be used for quantitative analysis via the Beer-Lambert equation (A = εbc), provided the molar absorptivity (ε) is known.

Relevance in Research and Development

The physicochemical properties detailed in this guide are not merely academic; they directly govern the performance of NaVBA in its applications.

-

High Water Solubility: Enables its use in aqueous-based, "green" polymerization processes and biomedical applications. [1]* Defined pKa: The pKa of ~4.24 means the carboxylate group will be deprotonated (anionic) at physiological pH (~7.4) but protonated (neutral) in acidic environments. This is the basis for creating pH-responsive polymers for smart drug delivery systems, where a drug can be released in the acidic microenvironment of a tumor or within an endosome. [1]* Reactive Vinyl Group: Allows for its incorporation into diverse polymer architectures, including the fabrication of thermo-responsive hydrogels when copolymerized with monomers like N-isopropylacrylamide (NIPAM). [1]

Conclusion

Sodium 4-vinylbenzoate is a high-value monomer whose utility is fundamentally derived from its distinct physicochemical properties. A thorough understanding of its solubility, acidity, and reactivity is paramount for designing and optimizing advanced functional materials. The experimental protocols provided herein represent robust, self-validating systems for the accurate characterization of this and other similar monomers, ensuring reproducibility and reliability in research and development settings.

References

- Sodium 4-vinylbenzo

- How to Determine Pka from Titration Curve - Ore

- 4-Vinylbenzoic acid - ChemicalBook. (URL: )

- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr

- EXPERIMENT 1 DETERMIN

- Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem - NIH. (URL: )

- 77124-40-4|Sodium 4-vinylBenzo

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. (2012). (URL: )

- How to calcul

- How To Calculate The PKA In Titr

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: )

- Determination of pKa's

- General Experimental Protocol for Determining Solubility - Benchchem. (URL: )

- Sodium 4-vinylbenzoic acid = 98.0 77124-40-4 - Sigma-Aldrich. (URL: )

- 4-Vinylbenzoic acid CAS#: 1075-49-6 - ChemicalBook. (URL: )

- UV-Vis SOP. (URL: )

- SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline. (URL: )

- 4-vinyl-benzoic acid sodium salt | CAS#:77124-40-4 | Chemsrc. (2025). (URL: )

- 4-Vinylbenzoic acid | 1075-49-6 - ChemicalBook. (URL: )

- 4-Vinylbenzoic acid 1075-49-6 wiki - Guidechem. (URL: )

- Sodium 4-vinylbenzoic acid = 98.0 77124-40-4 - Sigma-Aldrich. (URL: )

- 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem. (URL: )

- 4-Vinylbenzoic acid 97 1075-49-6 - Sigma-Aldrich. (URL: )

Sources

- 1. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]

- 2. 4-Vinylbenzoic acid price,buy 4-Vinylbenzoic acid - chemicalbook [chemicalbook.com]

- 3. 4-Vinylbenzoic acid | 1075-49-6 [chemicalbook.com]

- 4. Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-vinyl-benzoic acid sodium salt | CAS#:77124-40-4 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. 77124-40-4|Sodium 4-vinylBenzoate|BLD Pharm [bldpharm.com]

- 9. 4-Vinylbenzoic acid CAS#: 1075-49-6 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. cbic.yale.edu [cbic.yale.edu]

A Senior Application Scientist's Guide to the Synthesis of Sodium 4-vinylbenzoate Monomer

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of Sodium 4-vinylbenzoate, a functional monomer critical for the development of advanced polymers in drug delivery, biomedical materials, and specialty coatings. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of these reactions, and offer field-proven insights for a successful and reproducible synthesis.

Introduction: The Versatility of Sodium 4-vinylbenzoate

Sodium 4-vinylbenzoate (Na-4VB) is the sodium salt of 4-vinylbenzoic acid (4-VBA). Its structure uniquely combines a polymerizable vinyl group with an ionic carboxylate group.[1] This duality makes it a powerful building block in polymer chemistry. Unlike its acidic precursor, 4-vinylbenzoic acid, Na-4VB exhibits high solubility in polar solvents such as water and methanol, making it exceptionally suitable for aqueous polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]

The incorporation of Na-4VB into polymer backbones imparts valuable properties, including:

-

Stimuli-Responsiveness: Polymers containing Na-4VB can exhibit pH-responsive behavior due to the protonation/deprotonation of the carboxylate group. This is a key feature for creating "smart" materials for targeted drug delivery and sensors.[1]

-

Hydrophilicity and Biocompatibility: The ionic nature of the monomer enhances the water solubility and biocompatibility of copolymers, making them suitable for applications like hydrogel fabrication for wound dressings and controlled-release systems.[1]

-

Functional Handles: The carboxylate group serves as a handle for further chemical modification or for forming ionic crosslinks with multivalent cations, enhancing the mechanical stability of materials like hydrogels.[1]

Overview of Primary Synthetic Pathways

Two principal and reliable strategies are employed for the synthesis of Sodium 4-vinylbenzoate. The choice of method often depends on the available starting materials, desired scale, and specific purity requirements.

-

Route A: Wittig Reaction & Neutralization: A robust and common laboratory-scale synthesis that builds the vinyl group onto a benzoic acid backbone. It is a two-step process involving the synthesis of the 4-vinylbenzoic acid precursor followed by a simple acid-base neutralization.

-

Route B: Saponification of an Ester Precursor: An efficient route, particularly for larger scales, that involves the base-catalyzed hydrolysis of an ester like Methyl 4-vinylbenzoate. This method directly yields the target sodium salt in the aqueous phase.[2]

The logical flow of these synthetic choices is illustrated below.

Caption: High-level overview of the two primary synthetic routes to Sodium 4-vinylbenzoate.

Detailed Protocol I: The Wittig Reaction Pathway

This method is highly reliable and provides a well-defined route to high-purity 4-vinylbenzoic acid, which is then converted to the final sodium salt.

Step 1: Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide

The first step involves an SN2 reaction to form the key phosphonium salt intermediate. Triphenylphosphine acts as the nucleophile, displacing the bromide from 4-(bromomethyl)benzoic acid.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)benzoic acid (e.g., 10 mmol, 2.15 g) and triphenylphosphine (10 mmol, 2.62 g) in 30-60 mL of acetone.[3][4]

-

Heat the mixture to reflux with stirring for approximately 45-60 minutes. A white precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Isolate the white, crystalline phosphonium salt via vacuum filtration.

-

Wash the solid product with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and air-dry the solid on the filter.[5] The product is typically of sufficient purity to proceed to the next step without further purification.

-

Step 2: Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction

This step generates the vinyl group. A strong base (NaOH) deprotonates the phosphonium salt to form a phosphorus ylide, a highly nucleophilic species that reacts with formaldehyde.

-

Protocol:

-

Safety Note: Formaldehyde is a suspected carcinogen and should always be handled in a chemical fume hood.[5]

-

In a conical flask, combine the 4-carboxybenzyltriphenylphosphonium bromide from Step 1 (e.g., 8 mmol, 3.76 g), aqueous formaldehyde (37 wt. %, ~16 mL), and water (~15 mL).[4]

-

While stirring vigorously, add a solution of sodium hydroxide (e.g., 2.5 g in 15 mL of water) dropwise over 10-15 minutes.[3][4] The ylide forms in situ and reacts immediately.

-

Continue stirring the mixture at room temperature for an additional 45-60 minutes. During this time, the insoluble byproduct, triphenylphosphine oxide, will precipitate.

-

Filter the reaction mixture under vacuum to remove the triphenylphosphine oxide precipitate. Wash the solid with water to ensure all the desired product is collected in the filtrate.

-

Combine the filtrate and washings. Slowly acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2.

-

The 4-vinylbenzoic acid will precipitate as a white solid. Cool the mixture in an ice bath to complete precipitation.

-

Isolate the crude product by vacuum filtration. For high purity, recrystallize the solid from a 50:50 ethanol/water mixture.[5]

-

Step 3: Neutralization to Sodium 4-vinylbenzoate

This is a straightforward acid-base neutralization.[1]

-

Protocol:

-

Dissolve the purified 4-vinylbenzoic acid in methanol or ethanol.

-

Add one molar equivalent of sodium hydroxide, either as a solid or a concentrated aqueous solution, dropwise with stirring.

-

Monitor the pH to ensure complete neutralization (pH ~7-8).

-

Remove the solvent under reduced pressure (rotary evaporation) to yield Sodium 4-vinylbenzoate as a stable, white crystalline solid.

-

| Reagent/Parameter | Step 1: Phosphonium Salt | Step 2: Wittig Reaction | Step 3: Neutralization |

| Key Reagents | 4-(bromomethyl)benzoic acid, PPh₃ | Phosphonium salt, HCHO, NaOH | 4-Vinylbenzoic acid, NaOH |

| Solvent | Acetone | Water | Methanol / Water |

| Temperature | Reflux (~56 °C) | Room Temperature | Room Temperature |

| Reaction Time | 45-60 minutes | ~60 minutes | ~15 minutes |

| Workup | Filtration, Ether Wash | Filtration, Acidification, Recrystallization | Evaporation |

Reaction Mechanism: The Wittig Reaction

The success of the Wittig reaction hinges on the formation of the phosphorus ylide. The electron-withdrawing carboxylate group helps to stabilize the ylide, making its formation with NaOH feasible.

Sources

- 1. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]

- 2. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents [patents.google.com]

- 3. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. chegg.com [chegg.com]

A Technical Guide to Sodium 4-Vinylbenzoate: Properties, Synthesis, and Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functional Monomer

Sodium 4-vinylbenzoate (NaVBA) is a functional styrenic monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and drug development. Its unique bifunctional structure, featuring a polymerizable vinyl group and an ionizable sodium carboxylate group, provides a powerful tool for designing advanced materials with tailored properties.[1] Unlike its parent compound, 4-vinylbenzoic acid (VBA), NaVBA exhibits enhanced solubility in aqueous media, making it particularly suitable for polymerization in environmentally benign solvents and for creating hydrophilic or amphiphilic polymers essential for biomedical applications.[1]

This guide offers a comprehensive overview of sodium 4-vinylbenzoate, from its fundamental physicochemical properties and synthesis to its sophisticated applications in creating stimuli-responsive polymers, drug delivery systems, and antimicrobial materials. The narrative is designed to provide not just procedural steps but also the causal reasoning behind experimental choices, empowering researchers to leverage this versatile monomer in their own work.

Core Physicochemical and Molecular Characteristics

Sodium 4-vinylbenzoate is classified as a vinyl aromatic carboxylate.[1] The molecule consists of a benzene ring substituted at the para position with a vinyl group and a sodium carboxylate group. This structure allows the vinyl group to participate in various polymerization reactions while the carboxylate group can be used for further functionalization or to impart pH-sensitivity and hydrophilicity to the resulting polymer.[1][2]

Key Properties Summary

The fundamental properties of sodium 4-vinylbenzoate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NaO₂ | [1][3][4][5] |

| Molecular Weight | 170.14 g/mol | [1][3][5] |

| CAS Number | 77124-40-4 | [3][4][5] |

| IUPAC Name | sodium 4-ethenylbenzoate | [3] |

| Common Synonyms | Sodium p-vinylbenzoate, VBA | [3][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | High solubility in polar solvents and water | [1] |

| Parent Acid | 4-Vinylbenzoic Acid (CAS: 1075-49-6) | [3][7] |

Synthesis and Experimental Protocols

The synthesis of sodium 4-vinylbenzoate is a straightforward and efficient acid-base neutralization reaction. This process is critical for researchers who may wish to prepare the monomer from its more common parent acid, 4-vinylbenzoic acid, to ensure purity or for specific isotopic labeling.

Synthesis of Sodium 4-Vinylbenzoate

Principle: The synthesis involves the deprotonation of the carboxylic acid group of 4-vinylbenzoic acid (VBA) using a stoichiometric amount of sodium hydroxide (NaOH). The reaction is typically performed in an aqueous or alcoholic solution, leading to the formation of the sodium salt and water.[1]

Reaction: C₉H₈O₂ + NaOH → C₉H₇NaO₂ + H₂O[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve a known molar quantity of 4-vinylbenzoic acid in a suitable solvent such as methanol or distilled water at room temperature.

-

Titration: Slowly add one molar equivalent of a standardized sodium hydroxide solution dropwise to the VBA solution while stirring continuously.

-

Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when a stable, neutral pH (approx. 7.0) is achieved.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid, sodium 4-vinylbenzoate, can be purified by recrystallization from a minimal amount of a suitable solvent system (e.g., ethanol/water) to yield a stable, crystalline product.[1]

-

Verification: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and mass spectrometry.[1]

Polymerization and Advanced Material Design

Sodium 4-vinylbenzoate is a valuable monomer for synthesizing functional polymers. Its ability to undergo radical, cationic, or anionic polymerization allows for immense versatility. For applications in drug development, controlled radical polymerization techniques are paramount as they enable the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

Controlled Radical Polymerization for Biomedical Applications

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are frequently employed. These methods allow for the creation of block copolymers with stimuli-responsive segments. For instance, NaVBA can be copolymerized with other monomers, such as sodium 4-styrenesulfonate, to create diblock copolymers that exhibit pH-responsive behavior, a highly desirable trait for targeted drug release.[1][8]

The diagram below illustrates a generalized workflow for synthesizing a drug-delivery nanoparticle using NaVBA as a functional monomer.

Caption: Workflow for creating drug delivery nanoparticles using NaVBA.

Key Applications in Research and Drug Development

The unique properties of poly(sodium 4-vinylbenzoate) and its copolymers make them highly suitable for a range of advanced applications.

Stimuli-Responsive Drug Delivery

The carboxylate groups in polymers made from NaVBA are ionizable. At physiological pH (~7.4), they are typically deprotonated and hydrophilic. However, in the acidic microenvironment of tumors or within endosomes (pH 5-6), these groups become protonated, reducing their hydrophilicity. This change can trigger the disassembly of polymer-based nanoparticles or micelles, leading to the targeted release of an encapsulated drug.[1]

Nanoparticle Functionalization

Polymers derived from NaVBA can be used to coat or functionalize nanoparticles to enhance their stability, biocompatibility, and circulation time.[1] Studies have shown that poly(vinyl benzoate) nanoparticles are effective carriers for lipophilic small molecules, are stable in serum, and exhibit low toxicity to human cells, making them promising candidates for delivering pharmaceutical agents.[9][10]

Antimicrobial Materials

The parent compound, 4-vinylbenzoic acid, has demonstrated broad-spectrum antimicrobial activity against certain bacteria and fungi.[1] This property is attributed to the vinyl group's ability to disrupt microbial cell membranes.[1] Derivatives of sodium 4-vinylbenzoate are therefore under investigation for use in antimicrobial coatings for medical implants and as topical antiseptics.[1]

Safety and Handling

As a chemical used in research, proper handling of sodium 4-vinylbenzoate is essential. It is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions:

-

Storage: Store in a cool, dry, and tightly closed container, often refrigerated to prevent premature polymerization.[11]

Conclusion and Future Outlook

Sodium 4-vinylbenzoate stands out as a highly versatile and valuable monomer for the development of advanced functional polymers. Its straightforward synthesis, aqueous solubility, and the dual reactivity of its vinyl and carboxylate groups provide a robust platform for innovation. Future research will likely focus on optimizing its use in creating sophisticated, multi-functional drug delivery systems with enhanced targeting capabilities, developing new biodegradable polymers, and exploring its full potential in antimicrobial and biomedical coating technologies.[1]

References

- Vulcanchem. (n.d.). Sodium 4-vinylbenzoate.

-

PubChem. (n.d.). Sodium 4-vinylbenzoate. National Institutes of Health. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-vinyl-benzoic acid sodium salt. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Vinylbenzoic acid, 96%. Retrieved from [Link]

-

PubMed. (2010). Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. Retrieved from [Link]

-

ResearchGate. (2010). Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Exploring 4-Vinylbenzoic Acid in Research. Retrieved from [Link]

Sources

- 1. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 77124-40-4|Sodium 4-vinylBenzoate|BLD Pharm [bldpharm.com]

- 5. 4-vinyl-benzoic acid sodium salt | CAS#:77124-40-4 | Chemsrc [chemsrc.com]

- 6. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 7. 1075-49-6|4-Vinylbenzoic acid|BLD Pharm [bldpharm.com]

- 8. Sodium 4-vinylbenzoic acid = 98.0 77124-40-4 [sigmaaldrich.com]

- 9. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

solubility of Sodium 4-vinylbenzoate in different solvents

An In-depth Technical Guide to the Solubility of Sodium 4-Vinylbenzoate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of sodium 4-vinylbenzoate (Na-4VB), a key monomer in the synthesis of functional polymers for the pharmaceutical and materials science industries. This document offers a detailed exploration of the theoretical principles governing its solubility, presents a qualitative and estimated quantitative analysis in a range of laboratory solvents, and provides robust, step-by-step protocols for experimental solubility determination. Designed for researchers, scientists, and drug development professionals, this guide synthesizes fundamental chemical principles with practical, field-proven insights to facilitate informed solvent selection and experimental design.

Introduction: Understanding Sodium 4-Vinylbenzoate

Sodium 4-vinylbenzoate (CAS No. 77124-40-4) is the sodium salt of 4-vinylbenzoic acid.[1] Structurally, it is an organic compound featuring a vinyl group attached to a benzene ring, with a sodium carboxylate group at the para position. This unique structure imparts both the reactivity of a vinyl monomer, making it suitable for polymerization, and the solubility characteristics of a sodium carboxylate salt.[2][3]

The conversion of 4-vinylbenzoic acid to its sodium salt is a critical chemical modification that significantly enhances its solubility in aqueous and polar solvent systems.[2] This increased solubility is paramount for its application in various polymerization techniques, particularly in aqueous media, which is a cornerstone of green chemistry principles.[2]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For sodium 4-vinylbenzoate, its solubility profile is a interplay of its ionic and organic components.

-

Ionic Character : The sodium carboxylate group (-COONa) is ionic and readily dissociates in polar solvents, particularly water, into a sodium cation (Na⁺) and a 4-vinylbenzoate anion (CH₂=CHC₆H₄COO⁻). This dissociation allows for strong ion-dipole interactions with polar solvent molecules, which is a primary driving force for its solubility in solvents like water, methanol, and ethanol.[4]

-

Organic Structure : The vinyl group and the benzene ring are nonpolar and contribute to the molecule's hydrophobic character. In nonpolar solvents, the dominant intermolecular forces are van der Waals forces. While the organic portion of sodium 4-vinylbenzoate can interact with nonpolar solvents, the highly polar ionic group significantly hinders its solubility in such media.

-

Hydrogen Bonding : Polar protic solvents, such as water and alcohols, can act as hydrogen bond donors and acceptors. The carboxylate group of the 4-vinylbenzoate anion can participate in hydrogen bonding, further enhancing its solubility in these solvents.

A notable point of clarification arises from some literature describing the solubility of sodium 4-vinylbenzoate as "low in water, high in polar solvents."[2] This is likely a relative statement or a potential misinterpretation. Generally, as a sodium salt of a carboxylic acid, it is expected to have significant water solubility. The apparent contradiction may stem from comparisons to highly soluble inorganic salts or specific experimental conditions. For most practical applications in polymerization, its aqueous solubility is sufficient and a key advantage.[2]

Estimated Solubility Profile of Sodium 4-Vinylbenzoate

Due to a lack of publicly available quantitative solubility data for sodium 4-vinylbenzoate, the following table provides an estimated solubility profile. These estimations are based on the known solubility of its close structural analog, sodium benzoate, and the general principles of organic salt solubility.[5][6][7][8][9][10] It is crucial for researchers to experimentally verify these values for their specific applications.

| Solvent Category | Solvent | Estimated Solubility at 25°C ( g/100 mL) | Rationale for Estimation |

| Polar Protic | Water | ~ 60 | High, based on the high solubility of sodium benzoate in water (62.84 g/100 mL at 15°C) and the ionic nature of the carboxylate group.[6] |

| Methanol | ~ 8 | Moderate, based on the solubility of sodium benzoate in methanol (8.22 g/100g at 15°C) and the polar nature of both solute and solvent.[6] | |

| Ethanol | ~ 2.5 | Moderate, based on the solubility of sodium benzoate in ethanol (2.3 g/100g at 25°C).[6] | |

| Isopropanol | ~ 1 | Low to Moderate. As the alkyl chain of the alcohol increases, its polarity decreases, leading to lower solubility for ionic compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 10 | High. DMSO is a strong polar aprotic solvent capable of solvating both the cation and the anion effectively. |

| Dimethylformamide (DMF) | > 10 | High. Similar to DMSO, DMF is a highly polar solvent that can effectively dissolve sodium 4-vinylbenzoate. | |

| Acetone | < 1 | Low. Acetone is less polar than DMSO and DMF and is generally a poorer solvent for ionic salts. | |

| Acetonitrile | < 1 | Low. Acetonitrile is a polar aprotic solvent, but typically less effective at dissolving ionic compounds compared to DMSO and DMF. | |

| Nonpolar | Tetrahydrofuran (THF) | < 0.1 | Very Low. The low polarity of THF makes it a poor solvent for ionic compounds. |

| Toluene | < 0.01 | Insoluble. The nonpolar nature of toluene results in very weak interactions with the ionic carboxylate group. | |

| Hexane | < 0.01 | Insoluble. As a nonpolar alkane, hexane is unable to effectively solvate the ionic portion of the molecule. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of sodium 4-vinylbenzoate.

Experimental Workflow

The determination of equilibrium solubility follows a clear, logical progression from sample preparation to data analysis.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of sodium 4-vinylbenzoate in a given solvent at a specified temperature.

Materials:

-

Sodium 4-vinylbenzoate (solid)

-

Selected solvent (analytical grade)

-

Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium 4-vinylbenzoate to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial to further sediment the undissolved solid.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean, tared vial. This step removes any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately weigh the filtered, saturated solution.

-

Prepare a series of dilutions of the saturated solution with the same solvent.

-

Quantify the concentration of sodium 4-vinylbenzoate in the diluted solutions using a suitable analytical method:

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) of sodium 4-vinylbenzoate. Create a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve.

-

HPLC: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a UV detector). Create a calibration curve by injecting standard solutions of known concentrations. Inject the diluted samples and determine the concentration based on the peak area.

-

-

-

Data Analysis:

-

Calculate the concentration of sodium 4-vinylbenzoate in the original saturated solution, accounting for the dilutions.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Solvent Selection for Practical Applications

The choice of solvent is critical for the successful use of sodium 4-vinylbenzoate in research and development. The following decision-making framework can guide solvent selection.

Caption: Decision tree for solvent selection.

-

Aqueous Polymerization: For applications such as emulsion or solution polymerization in water, water is the ideal solvent due to the high solubility of sodium 4-vinylbenzoate and its environmentally friendly nature.

-

Organic-Phase Polymerization: In cases where a co-monomer is not water-soluble, a polar organic solvent may be necessary. Methanol and ethanol offer moderate solubility. For higher concentrations, polar aprotic solvents like DMSO or DMF are excellent choices, although their higher boiling points and potential for side reactions should be considered.

-

Drug Delivery Formulations: For biomedical applications, biocompatible solvents are paramount. Water is the preferred solvent. Co-solvent systems involving ethanol may be considered to enhance the solubility of other components in the formulation.

Conclusion

References

-

Japanese Pharmacopoeia. (n.d.). Sodium Benzoate. Retrieved from [Link]

-

Wikipedia. (2024). Sodium benzoate. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Sodium benzoate. Retrieved from [Link]

- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.

-

Quora. (2017). Why is sodium benzoate soluble in water? Retrieved from [Link]

-

PubChem. (n.d.). Sodium Benzoate. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

OnePetro. (n.d.). Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors. Retrieved from [Link]

-

AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

Scientific Reports. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP Basics. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 4-vinylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Vinylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

PubChem. (n.d.). Isopropanol. Retrieved from [Link]

Sources

- 1. Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]

- 3. Sodium 4-vinylbenzoic acid = 98.0 77124-40-4 [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Sodium benzoate - Wikipedia [en.wikipedia.org]

- 7. Sodium benzoate - Sciencemadness Wiki [sciencemadness.org]

- 8. Sodium benzoate | 532-32-1 [chemicalbook.com]

- 9. Sodium benzoate CAS#: 532-32-1 [m.chemicalbook.com]

- 10. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Characterization of Sodium 4-vinylbenzoate

Introduction

Sodium 4-vinylbenzoate is a key monomer in the synthesis of functional polymers and specialty materials. Its unique structure, featuring a polymerizable vinyl group and an ionic carboxylate moiety, makes it suitable for applications in hydrogels, ion-exchange resins, and biomedical materials. For researchers and professionals in polymer science and drug development, rigorous quality control and structural verification of this monomer are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most definitive analytical technique for this purpose. It provides unambiguous, atom-specific information about the molecular structure, enabling confirmation of identity and assessment of purity.

This guide offers a comprehensive walkthrough of the ¹H NMR characterization of Sodium 4-vinylbenzoate. It moves beyond a simple data report to explain the causal relationships behind experimental choices and spectral interpretation, ensuring a robust and self-validating analytical approach.

Core Principles of ¹H NMR for Structural Elucidation

The ¹H NMR spectrum of Sodium 4-vinylbenzoate is governed by three fundamental principles:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm). The conversion of 4-vinylbenzoic acid to its sodium salt replaces the electron-withdrawing -COOH group with the strongly electron-donating -COO⁻ group, causing a noticeable upfield shift in the adjacent aromatic protons.[1][2]

-

Spin-Spin Coupling (J-Coupling): Protons on adjacent carbons that are chemically non-equivalent will magnetically interact, splitting each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and stereochemistry of the protons.[3][4]

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons within the molecule, serving as a powerful check for structural integrity.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable spectrum is the foundation of accurate analysis. The following protocol is designed to yield high-quality, reproducible data.

Sample Preparation

-

Solvent Selection: Sodium 4-vinylbenzoate is an ionic salt, making it soluble in polar solvents. Deuterium oxide (D₂O) is the solvent of choice due to its excellent solvating power for this compound and its inertness in the NMR experiment.[5] Alternatively, DMSO-d₆ can be used. D₂O is preferred as it avoids the large residual solvent peak of DMSO-d₆ that can sometimes obscure nearby signals.

-

Procedure:

-

Weigh approximately 5-10 mg of Sodium 4-vinylbenzoate directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of Deuterium oxide (D₂O, 99.9 atom % D).

-

Cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

If a chemical shift standard is required, a small, known amount of a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added, which is defined as 0.00 ppm.

-

NMR Spectrometer Setup & Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the complex multiplets of the vinyl group.

-

Standard Acquisition Parameters:

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and good resolution.

-

Acquire the ¹H NMR spectrum using the following typical parameters:

-

Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: 0-10 ppm.

-

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of Sodium 4-vinylbenzoate can be divided into two distinct regions: the aromatic region and the vinyl (olefinic) region.

Molecular Structure and Proton Environments

To facilitate analysis, the protons are labeled as shown in the diagram below. The aromatic protons ortho to the carboxylate (Hb) are chemically equivalent, as are the protons meta to the carboxylate (Ha). The three vinyl protons (Hc, Hd, He) are all chemically distinct.

Caption: Labeled structure of Sodium 4-vinylbenzoate.

Aromatic Region (δ ≈ 7.2 - 7.8 ppm)

The benzene ring gives rise to an AA'BB' system, which often appears as two apparent doublets.

-

Hb Protons (ortho to -COO⁻): These two protons are expected to appear as a doublet around δ 7.6-7.8 ppm . They are shifted downfield relative to the Ha protons due to their proximity to the slightly withdrawing vinyl group.

-

Ha Protons (meta to -COO⁻): These two protons are expected as a doublet around δ 7.3-7.5 ppm . The electron-donating carboxylate group shields these protons more effectively than the Hb protons.

The coupling constant between these adjacent aromatic protons (Jortho) is typically in the range of 6-10 Hz.[3]

Vinyl Region (δ ≈ 5.2 - 6.8 ppm)

The three vinyl protons form a complex AMX spin system, where each proton is split by the other two with different coupling constants. This results in three distinct signals, each appearing as a doublet of doublets (dd).

-

He (Internal Vinyl Proton): This proton appears furthest downfield in the vinyl region, typically around δ 6.6-6.8 ppm . It is coupled to both Hc (trans) and Hd (cis).

-

Hc (Terminal Vinyl Proton, trans to Aryl): This proton is expected around δ 5.7-5.9 ppm . It is coupled to He (trans) and Hd (geminal).

-

Hd (Terminal Vinyl Proton, cis to Aryl): This proton is the most shielded of the vinyl group, appearing around δ 5.2-5.4 ppm . It is coupled to He (cis) and Hc (geminal).

Integration

The relative integral areas of the signals must correspond to the number of protons they represent. For a pure sample, the ratio of the integrals should be: (Ha) : (Hb) : (He) : (Hc) : (Hd) = 2 : 2 : 1 : 1 : 1

Data Summary

The expected ¹H NMR parameters for Sodium 4-vinylbenzoate in D₂O are summarized below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hb | ~ 7.6 – 7.8 | Doublet (d) | Jortho ≈ 8 Hz | 2H |

| Ha | ~ 7.3 – 7.5 | Doublet (d) | Jortho ≈ 8 Hz | 2H |

| He | ~ 6.6 – 6.8 | Doublet of Doublets (dd) | ³Jtrans ≈ 17.6 Hz, ³Jcis ≈ 10.8 Hz | 1H |

| Hc | ~ 5.7 – 5.9 | Doublet of Doublets (dd) | ³Jtrans ≈ 17.6 Hz, ²Jgeminal ≈ 1.5 Hz | 1H |

| Hd | ~ 5.2 – 5.4 | Doublet of Doublets (dd) | ³Jcis ≈ 10.8 Hz, ²Jgeminal ≈ 1.5 Hz | 1H |

Note: The exact chemical shifts can vary slightly depending on the sample concentration and the specific spectrometer used. The presented values are based on data for the parent acid and related esters, adjusted for the effect of the carboxylate group.[6][8][9]

Purity Assessment and Troubleshooting

The ¹H NMR spectrum is also a powerful tool for assessing sample purity.

-

Residual 4-Vinylbenzoic Acid: The presence of the starting material would be indicated by a broad singlet in the far downfield region (δ > 10 ppm) corresponding to the carboxylic acid proton.

-

Polymerization: If the monomer has begun to polymerize, the sharp, well-resolved signals of the vinyl group will diminish, and broad signals corresponding to the polymer backbone will appear in the aliphatic region (δ ≈ 1-3 ppm).

-

Other Impurities: Any other unexpected signals should be integrated and compared to the main compound signals. Their chemical shifts and splitting patterns can help in identifying their structures.

Conclusion

The ¹H NMR spectrum of Sodium 4-vinylbenzoate provides a detailed and definitive fingerprint of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, and integration of both the aromatic and vinyl protons, researchers can confidently verify the identity, integrity, and purity of this critical monomer. This guide provides the foundational knowledge and practical steps to perform and interpret this analysis, ensuring high confidence in the quality of the material used in subsequent research and development.

References

-

Brainly. (2023). Predict the ¹H-NMR spectrum of 4-Vinylbenzoic acid. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants. Available at: [Link]

-

Barbero, N., et al. (n.d.). Supplementary Information: Ultra-Fast Suzuki and Heck Reactions for the Synthesis of Styrenes and Stilbenes Using Arenediazonium. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

-

Proprep. (n.d.). Interpret the styrene NMR spectrum to identify structural features and discuss the implications for polymer synthesis. Available at: [Link]

-

PubChem. (n.d.). 4-Vinylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034240). Available at: [Link]

-

Canadian Science Publishing. (1974). Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Canadian Journal of Chemistry. Available at: [Link]

-

OCESS. (2021). S'21 - NMR 14 - J values (coupling constants). YouTube. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of vinyl PB (B in Table I). Available at: [Link]

-

SpectraBase. (n.d.). Styrene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). The variation of 1 H NMR peak intensity of styrene relative to the.... Available at: [Link]

-

Wikipedia. (n.d.). J-coupling. Available at: [Link]

-

PubChem. (n.d.). Sodium 4-vinylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]

-

RSC Publishing. (n.d.). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Available at: [Link]

Sources

- 1. Solvent effects in the nuclear magnetic resonance spectra of organic acids and salts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. J-coupling - Wikipedia [en.wikipedia.org]

- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of the Vinyl Group in Sodium 4-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-vinylbenzoate is a versatile styrenic monomer that plays a crucial role in the development of advanced polymers and functional materials. Its unique structure, featuring a polymerizable vinyl group and a water-solubilizing sodium carboxylate group, makes it an attractive building block for a wide range of applications, including drug delivery systems, ion-exchange resins, and specialty coatings.[1][2] Understanding the reactivity of the vinyl group is paramount to harnessing the full potential of this monomer in designing materials with tailored properties. This guide provides a comprehensive technical overview of the factors governing the reactivity of the vinyl group in sodium 4-vinylbenzoate, its behavior in various chemical transformations, and the analytical techniques used for its characterization.

Part 1: Physicochemical Properties of Sodium 4-vinylbenzoate

The reactivity of the vinyl group in sodium 4-vinylbenzoate is intrinsically linked to its molecular structure and the interplay of electronic and steric effects.

Molecular Structure and Electronic Effects

Sodium 4-vinylbenzoate possesses a conjugated system where the vinyl group is attached to a benzene ring, which in turn bears a sodium carboxylate group at the para position.[1] This arrangement gives rise to several electronic effects that modulate the reactivity of the vinyl double bond.

-

Inductive and Resonance Effects: The carboxylate group is an electron-withdrawing group. This property can influence the electron density of the vinyl group through both inductive and resonance effects, potentially impacting its susceptibility to electrophilic and radical attack.[3][4] The electron-withdrawing nature of the carboxylate group can slightly decrease the reactivity of the vinyl group in comparison to unsubstituted styrene.[1]

-

Impact of the Sodium Salt Form: The presence of the sodium carboxylate makes the molecule highly soluble in polar solvents like water, which is a significant advantage for aqueous polymerization systems.[1] In contrast, its parent acid, 4-vinylbenzoic acid, has low water solubility.[1] This difference in solubility can dictate the choice of reaction media and conditions.

Steric Considerations

While the vinyl group is relatively unhindered, the bulky benzene ring and the carboxylate group can introduce some steric constraints in certain reactions, particularly in the solid state or in highly concentrated solutions. However, in most solution-phase reactions, steric hindrance is not a major limiting factor for the reactivity of the vinyl group.

Part 2: Polymerization Behavior of the Vinyl Group

The most prominent and widely exploited reaction of the vinyl group in sodium 4-vinylbenzoate is polymerization. Like other styrenic monomers, it can undergo polymerization through various mechanisms, most notably free radical polymerization.

Free Radical Polymerization

Free radical polymerization is a chain reaction involving initiation, propagation, and termination steps.[5][6]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation.[7][8] These radicals then add to the vinyl group of a sodium 4-vinylbenzoate monomer, creating a new radical species.

-

Propagation: The newly formed radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.[7]

-

Termination: The growing polymer chains are eventually terminated through combination or disproportionation reactions.[6]

Free Radical Polymerization Workflow

Experimental Protocol: Free Radical Polymerization of Sodium 4-vinylbenzoate

Objective: To synthesize poly(sodium 4-vinylbenzoate) via free radical polymerization.

Materials:

-

Sodium 4-vinylbenzoate

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Dimethylformamide (DMF)

-

Methanol

-

Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

In a Schlenk flask, dissolve a specific amount of sodium 4-vinylbenzoate in DMF.

-

Add a calculated amount of AIBN (typically 1-2 mol% relative to the monomer).

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

-

Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70-80 °C) to initiate the polymerization.

-

Allow the reaction to proceed for a designated time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Controlled Radical Polymerization Techniques

To achieve better control over the polymer's molecular weight, architecture, and dispersity, controlled radical polymerization (CRP) techniques can be employed. Sodium 4-vinylbenzoate is a suitable monomer for methods like:

-

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polyelectrolytes from sodium 4-vinylbenzoate.[1]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization has been successfully used to synthesize block copolymers containing poly(4-vinylbenzoic acid).[9]

Part 3: Chemical Reactivity Beyond Polymerization

While polymerization is its primary reaction, the vinyl group of sodium 4-vinylbenzoate can also participate in other chemical transformations characteristic of alkenes.

Electrophilic Addition Reactions

The double bond of the vinyl group can undergo electrophilic addition reactions. For instance, it can react with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr). These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule.

Reduction of the Vinyl Group

The vinyl group can be reduced to an ethyl group through catalytic hydrogenation.[10][11][12][13][14] This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of Sodium 4-vinylbenzoate

Objective: To reduce the vinyl group of sodium 4-vinylbenzoate to an ethyl group.

Materials:

-

Sodium 4-vinylbenzoate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or a similar setup

Procedure:

-

Dissolve sodium 4-vinylbenzoate in ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge it with hydrogen gas several times to remove any air.

-

Pressurize the system with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete (no more hydrogen is consumed), carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain the product, sodium 4-ethylbenzoate.

Oxidation Reactions

The vinyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. For example, reaction with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would lead to the formation of an epoxide. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃), can cleave the double bond, yielding a carboxylic acid and formaldehyde.

Part 4: Analytical Techniques for Characterizing Reactivity

A variety of analytical techniques are employed to monitor the reactions of the vinyl group and to characterize the resulting products.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for observing the disappearance of the characteristic vinyl proton signals (typically in the 5-7 ppm region) during a reaction. ¹³C NMR can also be used to monitor the changes in the carbon signals of the vinyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The vinyl group exhibits characteristic C-H stretching and bending vibrations. The disappearance of these peaks in the FTIR spectrum is indicative of a reaction at the double bond. For instance, the out-of-plane bending vibrations of monosubstituted vinyl compounds appear around 959 cm⁻¹.[15]

Chromatographic Techniques

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for characterizing the molecular weight and polydispersity of polymers synthesized from sodium 4-vinylbenzoate.[7]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal properties of the polymers, such as the glass transition temperature and thermal stability.[9]

Table 1: Key Analytical Data for Sodium 4-vinylbenzoate and its Polymer

| Technique | Sodium 4-vinylbenzoate (Monomer) | Poly(sodium 4-vinylbenzoate) |

| ¹H NMR (δ, ppm) | Vinyl protons (~5.3, ~5.8, ~6.7) | Absence of vinyl proton signals, broad polymer backbone signals |

| FTIR (cm⁻¹) | C=C stretch (~1630), vinyl C-H out-of-plane bend (~990, ~910) | Absence of vinyl group peaks |

| GPC/SEC | Not applicable | Provides molecular weight (Mn, Mw) and polydispersity (Đ) |

| DSC | Shows melting point | Shows glass transition temperature (Tg) |

Part 5: Applications in Drug Development and Materials Science

The reactivity of the vinyl group in sodium 4-vinylbenzoate is the cornerstone of its utility in various high-tech applications.

-

Drug Delivery: Polymers and copolymers of sodium 4-vinylbenzoate can be designed to be pH-responsive due to the presence of the carboxylate groups.[1] This property is highly valuable for creating "smart" drug delivery systems that release their payload in specific physiological environments.

-

Biomedical Materials: The vinyl group can be utilized to graft the monomer onto surfaces to create biocompatible coatings or to functionalize nanoparticles for targeted drug delivery. Some derivatives have been investigated for their potential as topical antiseptics and implant coatings.[1]

-

Functional Polymers: The ability to readily polymerize and copolymerize makes sodium 4-vinylbenzoate a key component in the synthesis of a wide array of functional polymers with applications as dispersants, ion-exchange resins, and components in stimuli-responsive materials.[1]

Conclusion

The vinyl group of sodium 4-vinylbenzoate is a reactive moiety that readily participates in a variety of chemical transformations, with polymerization being the most significant. The interplay of electronic and steric factors, along with the solubilizing effect of the sodium carboxylate group, dictates its reactivity. A thorough understanding of these characteristics, supported by robust analytical techniques, is essential for researchers and scientists to effectively utilize this versatile monomer in the design and synthesis of innovative materials for drug development and other advanced applications. The continued exploration of the reactivity of sodium 4-vinylbenzoate will undoubtedly lead to the development of new functional polymers with tailored properties and expanded applications.

References

Sources

- 1. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. Solved: If phenyl or vinyl group is attached to a carboxylic acid, it changes its inductive effect [Chemistry] [gauthmath.com]

- 5. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 7. ijcrt.org [ijcrt.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Highly enantioselective hydrogenation of styrenes directed by 2'-hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct styrene hydrogenation on a metal-free boron–nitrogen doped carbon catalyst - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM01107D [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent | MDPI [mdpi.com]

Differentiating Sodium 4-vinylbenzoate and 4-vinylbenzoic acid: A Technical Guide for Researchers

In the dynamic fields of polymer chemistry, materials science, and drug development, the precise selection of monomers is paramount to achieving desired material properties and functionalities. Among the versatile building blocks available, 4-vinylbenzoic acid (4-VBA) and its corresponding sodium salt, sodium 4-vinylbenzoate (Na-4VB), are often considered. While structurally similar, their distinct physicochemical properties significantly influence their behavior in polymerization reactions and the performance of the resulting materials. This guide provides an in-depth technical comparison to aid researchers in making informed decisions for their specific applications.

Section 1: Core Physicochemical Properties: A Comparative Analysis

The fundamental differences between 4-vinylbenzoic acid and sodium 4-vinylbenzoate stem from the presence of a carboxylic acid versus a sodium carboxylate group. This seemingly minor change has profound implications for their solubility, reactivity, and handling.

| Property | 4-Vinylbenzoic Acid (4-VBA) | Sodium 4-vinylbenzoate (Na-4VB) | Significance in Research & Development |

| Molecular Formula | C₉H₈O₂[1] | C₉H₇NaO₂[2][3] | Dictates molecular weight and stoichiometry in reactions. |

| Molecular Weight | 148.16 g/mol [1][4][5] | 170.14 g/mol [2][3] | Crucial for accurate molar calculations in polymer synthesis. |

| Appearance | White to off-white crystalline powder[6] | Colorless to pale yellow liquid or off-white solid. | Impacts material handling and formulation processes. |

| Melting Point | 142-144 °C[1] | Not well-documented, as it is often supplied in solution. | 4-VBA's solid nature requires dissolution, while Na-4VB may be used directly in aqueous systems. |

| pKa | ~4.24[1][6] | Not applicable (salt form) | Governs the pH-dependent ionization of 4-VBA, influencing its solubility and interaction with other molecules. |

| Solubility | Sparingly soluble in water[6]; soluble in methanol, dichloromethane[1][4][6], DMSO, and DMF[7]. | High solubility in polar solvents like water.[2] | This is a critical differentiator. Na-4VB is ideal for aqueous polymerization, while 4-VBA is suited for organic solvent-based systems. |

| Stability | Light sensitive; should be stored in a cool, dry area.[1][6] | Generally stable, especially in aqueous solution. | Proper storage is essential to prevent premature polymerization or degradation of 4-VBA. |

Section 2: Reactivity and Polymerization Behavior: The "Why" Behind the Choice

The choice between 4-VBA and Na-4VB directly impacts the polymerization process and the properties of the resulting polymer. The vinyl group on both molecules is the primary site for polymerization, typically through free-radical mechanisms.[8]

The Role of pH in Polymerization

The carboxylic acid group of 4-VBA introduces pH-sensitivity to the polymerization process. At a pH below its pKa, the carboxylic acid is protonated and less soluble in water. Above the pKa, it deprotonates to the carboxylate form, increasing its water solubility. This pH-dependent behavior can be harnessed to create "smart" polymers that respond to changes in their environment.

In contrast, Na-4VB is the sodium salt and is readily soluble in water, making it an excellent choice for aqueous polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[2] This allows for the synthesis of well-defined water-soluble polymers and block copolymers.

Caption: Workflow for the synthesis of sodium 4-vinylbenzoate.

Characterization Techniques

To confirm the identity and purity of 4-vinylbenzoic acid, sodium 4-vinylbenzoate, and their corresponding polymers, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the vinyl and aromatic protons, as well as the disappearance of the carboxylic acid proton upon conversion to the sodium salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for identifying the characteristic peaks of the carboxylic acid (C=O and O-H stretches) in 4-VBA and the carboxylate (C=O stretch) in Na-4VB. For the polymer, the disappearance of the vinyl group peaks indicates successful polymerization.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are essential for determining the molecular weight and polydispersity index (PDI) of the synthesized polymers. [7][9]

Section 5: Conclusion and Future Perspectives

The choice between 4-vinylbenzoic acid and sodium 4-vinylbenzoate is a critical decision in the design and synthesis of functional polymers. The primary determinant is the desired solvent system for polymerization, which in turn is dictated by the intended application. 4-VBA is the monomer of choice for polymerizations in organic solvents, leading to materials with applications in coatings and functional resins. Conversely, the high water solubility of Na-4VB makes it indispensable for aqueous-based polymerizations, particularly for the development of hydrogels and water-soluble polymers for biomedical applications.

Future research will likely focus on the development of novel copolymers incorporating these monomers to create increasingly sophisticated "smart" materials with tailored responses to multiple stimuli. The inherent biocompatibility of the benzoate moiety also suggests a promising future for these building blocks in the fields of drug delivery and tissue engineering.

References

- Vulcanchem. (n.d.). Sodium 4-vinylbenzoate () for sale.

- Polymer Source. (n.d.). Poly(4-vinylbenzoic acid).

- ChemicalBook. (n.d.). 4-Vinylbenzoic acid.

- ResearchGate. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale.

- OSTI.GOV. (n.d.). Poly(4-Vinylbenzoic Acid): A Re-Engineered Binder for Improved Performance from Water-Free Slurry Processing for Silicon.

- ResearchGate. (n.d.). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid.

- Guidechem. (n.d.). 4-Vinylbenzoic acid 1075-49-6 wiki.

- PubChem. (n.d.). Sodium 4-vinylbenzoate.

- Sigma-Aldrich. (n.d.). Sodium 4-vinylbenzoic acid.

- United States Biological. (n.d.). 4-Vinylbenzoic Acid - Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Exploring 4-Vinylbenzoic Acid in Research.

- PubChem. (n.d.). 4-Vinylbenzoic acid.

- Sigma-Aldrich. (n.d.). Sodium 4-vinylbenzoic acid = 98.0 77124-40-4.

Sources

- 1. 4-Vinylbenzoic acid price,buy 4-Vinylbenzoic acid - chemicalbook [chemicalbook.com]

- 2. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]

- 3. Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. polymersource.ca [polymersource.ca]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Poly(Sodium 4-vinylbenzoate) in Research

Foreword

Welcome to this in-depth technical guide on the applications of poly(sodium 4-vinylbenzoate) in research. As a senior application scientist, my goal is to provide you not just with protocols and data, but with the underlying scientific rationale to empower your own research and development. This guide is structured to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and diverse applications of this versatile polyelectrolyte.

Introduction to Poly(Sodium 4-vinylbenzoate): A Polymer of Interest

Poly(sodium 4-vinylbenzoate) is an anionic polyelectrolyte that has garnered significant interest in various research fields due to its unique combination of a polystyrene backbone and pendant carboxylate groups. This structure imparts a range of desirable properties, including pH-responsiveness, water solubility, and the ability to form well-defined nanostructures.